molecular formula C22H23FN2O2 B2967416 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole CAS No. 1797140-14-7

2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole

Cat. No.: B2967416
CAS No.: 1797140-14-7
M. Wt: 366.436
InChI Key: SOFSGNDLWXBONN-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole is a complex organic compound that features both an indole and an azepane moiety. The indole structure is a common motif in many biologically active molecules, while the azepane ring is a seven-membered nitrogen-containing ring. The combination of these two structures in a single molecule suggests potential for significant biological activity and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursorsThis can be achieved through a series of reactions including nucleophilic substitution, cyclization, and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield secondary alcohols or amines .

Scientific Research Applications

2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors in the body, while the azepane ring can modulate the compound’s overall biological activity. These interactions can lead to a range of effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole apart from these similar compounds is the combination of both the indole and azepane structures in a single molecule. This unique combination can lead to distinct biological activities and chemical reactivities that are not observed in compounds containing only one of these moieties .

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-27-19-10-7-16-12-21(24-20(16)13-19)22(26)25-11-3-2-4-17(14-25)15-5-8-18(23)9-6-15/h5-10,12-13,17,24H,2-4,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSGNDLWXBONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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